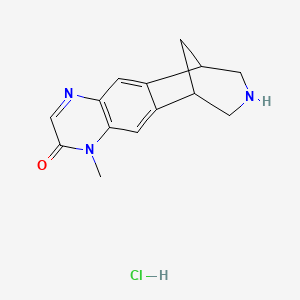

uPSEM792 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O.ClH/c1-17-13-4-11-9-2-8(5-15-6-9)10(11)3-12(13)16-7-14(17)18;/h3-4,7-9,15H,2,5-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHPEJUYEXNGCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C3C4CC(C3=C2)CNC4)N=CC1=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of uPSEM792 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

uPSEM792 hydrochloride is a highly potent and selective agonist for engineered ion channels, playing a crucial role in the field of chemogenetics. This document provides a comprehensive overview of its mechanism of action, binding affinities, and functional data. It is designed to serve as a technical guide for researchers utilizing this advanced chemogenetic tool for precise neuronal modulation. This compound is a member of a class of compounds known as Pharmacologically Selective Effector Molecules (PSEMs), which are designed to interact with Pharmacologically Selective Actuator Modules (PSAMs). This technology allows for the non-invasive control of specific neuronal populations in vivo.

Introduction to Chemogenetics: The PSAM/PSEM System

Chemogenetics refers to the use of engineered receptors and exogenous small molecules to control cell signaling and activity. The PSAM/PSEM system is a key technology in this field, offering precise temporal and spatial control over neuronal populations.

-

Pharmacologically Selective Actuator Modules (PSAMs): These are chimeric ligand-gated ion channels. They are engineered by fusing a modified ligand-binding domain (LBD) from a nicotinic acetylcholine receptor (nAChR α7) to the ion pore domain (IPD) of another receptor, such as the glycine receptor (GlyR) or the serotonin type 3 receptor (5-HT3). This creates a novel receptor that is unresponsive to endogenous ligands but can be activated by a specific PSEM.[1][2][3]

-

Pharmacologically Selective Effector Molecules (PSEMs): These are synthetic small molecules, like this compound, designed to selectively bind to and activate the engineered PSAMs.[1][3]

The combination of a PSEM with a PSAM expressed in a specific cell population allows for targeted modulation of those cells' activity.

This compound: Mechanism of Action

This compound functions as a potent agonist at two specific engineered receptors: PSAM4-GlyR and PSAM4-5HT3.[4] The "4" in PSAM4 denotes a specific set of mutations in the nAChR α7 LBD (L181G/Q139L/Y217F) that confers selectivity for uPSEMs.[1][3]

The primary mechanism of action depends on the ion pore domain of the expressed PSAM:

-

Activation of PSAM4-GlyR: The glycine receptor is a chloride-permeable ion channel. When this compound binds to and activates PSAM4-GlyR, it opens the channel, leading to an influx of chloride ions (Cl-) into the neuron. This hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential. The net effect is neuronal inhibition or silencing. This is the basis for its observed effect of silencing neurons in vivo.

-

Activation of PSAM4-5HT3: The 5-HT3 receptor is a non-selective cation channel. Activation of PSAM4-5HT3 by this compound would lead to an influx of positive ions (like Na+ and Ca2+), causing membrane depolarization and subsequent neuronal activation.

The in vivo effect of neuronal silencing indicates that the predominant application and characterization of this compound has been in conjunction with the inhibitory PSAM4-GlyR.

Signaling Pathway Diagram

Caption: Mechanism of this compound-mediated neuronal silencing via PSAM4-GlyR.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various binding and functional assays.

| Parameter | Receptor | Value | Notes |

| Binding Affinity (Ki) | PSAM4-GlyR | 0.7 nM | [4] |

| PSAM4-5HT3 | < 10 nM | [4] | |

| Functional Potency (EC50) | PSAM4-GlyR | 2.3 nM | [1][3] |

| PSAM4-5HT3 | 1.6 nM | [1][3] | |

| α4β2 nAChR | 0.52 µM | Weak partial agonist (~10%) activity.[2] | |

| Selectivity | Over α7-GlyR, α7-5HT3, 5HT3-R | >10,000-fold | [4] |

| Over α4β2 nAChR | >230-fold | [4] |

Key Experimental Protocols

The characterization of this compound involves standard pharmacological and electrophysiological techniques. Below are generalized protocols based on the available data.

Radioligand Binding Assays

These experiments are performed to determine the binding affinity (Ki) of this compound for the target receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for PSAM4-GlyR and PSAM4-5HT3.

Methodology:

-

Membrane Preparation: Cells (e.g., HEK293) stably expressing the PSAM4-GlyR or PSAM4-5HT3 receptor are harvested and homogenized to prepare membrane fractions.

-

Competition Binding: A constant concentration of a suitable radioligand (e.g., [3H]-varenicline) is incubated with the membrane preparations in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays (Electrophysiology)

These experiments measure the functional potency (EC50) of this compound by recording ion channel activity.

Objective: To determine the EC50 of this compound for activating PSAM4-GlyR channels.

Methodology:

-

Cell Culture: Neurons or a suitable cell line expressing PSAM4-GlyR are cultured on coverslips.

-

Whole-Cell Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane is then ruptured to gain electrical access to the cell's interior. The membrane potential is clamped at a specific voltage (e.g., -60 mV).

-

Drug Application: Increasing concentrations of this compound are applied to the cell via a perfusion system.

-

Current Measurement: The activation of PSAM4-GlyR channels by this compound results in an inward chloride current, which is recorded by the patch-clamp amplifier.

-

Data Analysis: The peak current response at each concentration is measured. A concentration-response curve is generated, and the EC50 value is calculated by fitting the data to a sigmoidal dose-response equation.

Experimental Workflow Diagram

Caption: Workflow for determining the binding and functional properties of uPSEM792 HCl.

In Vivo Applications and Properties

This compound is designed for in vivo use and possesses several favorable properties:

-

Brain Penetrant: It can cross the blood-brain barrier to reach its targets in the central nervous system.[4]

-

Not a P-glycoprotein Substrate: It is not actively removed from the brain by efflux pumps like P-glycoprotein, which contributes to its bioavailability in the CNS.[4]

-

Neuronal Silencing: When used with PSAM4-GlyR, it has been demonstrated to effectively and potently silence neuronal activity in vivo. This has been shown in rodent and primate models.[2][4]

Conclusion

This compound is an ultrapotent and selective agonist for the engineered PSAM4-GlyR and PSAM4-5HT3 ion channels. Its primary and most characterized mechanism of action involves the activation of PSAM4-GlyR, leading to chloride influx and potent, reversible silencing of targeted neurons. The high affinity, functional potency, and favorable pharmacokinetic properties make it an invaluable tool for researchers in neuroscience and related fields, enabling precise control over neural circuits to dissect their function and role in behavior and disease.

References

- 1. This compound ≥98% (HPLC) | 2341841-08-3 [sigmaaldrich.com]

- 2. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]

uPSEM792 Hydrochloride: A Technical Guide to its Selective Agonism at PSAM4-GlyR

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core pharmacology of uPSEM792 hydrochloride, a potent and selective agonist for the pharmacologically selective actuator module 4 (PSAM4)-Glycine Receptor (GlyR). This engineered chemogenetic system allows for precise, reversible silencing of neuronal activity, offering a powerful tool for neuroscience research and potential therapeutic applications. This document details the selectivity profile of uPSEM792, experimental protocols for its characterization, and the underlying signaling pathways.

Core Pharmacology: High Affinity and Selectivity

This compound is a quinoxalone derivative that acts as an ultrapotent PSEM (uPSEM) agonist for the engineered PSAM4-GlyR ion channel. The PSAM4-GlyR is a chimeric receptor constructed from the ligand-binding domain of a modified α7 nicotinic acetylcholine receptor (nAChR) and the ion pore domain of the inhibitory glycine receptor. This design confers selectivity for synthetic ligands like uPSEM792 while remaining insensitive to endogenous acetylcholine.

Quantitative Selectivity Profile

The selectivity of this compound has been rigorously characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity (Ki) and potency (EC50) at PSAM4-GlyR and a range of off-target receptors.

Table 1: Binding Affinity (Ki) of uPSEM792 at PSAM4-GlyR and Off-Target Receptors

| Receptor | Ligand | Ki (nM) | Species | Assay Type | Reference |

| PSAM4-GlyR | uPSEM792 | 0.7 | Not Specified | Competitive Binding ([3H]ASEM) | [1][2][3][4] |

| PSAM4-GlyR | uPSEM792 | 2.62 | Not Specified | Competitive Binding ([3H]ASEM) | [5] |

| α4β2 nAChR | uPSEM792 | 5.3 | Not Specified | Not Specified | [5] |

| PSAM4-5HT3 | uPSEM792 | <10 | Not Specified | Not Specified | [1][2][3][4] |

Table 2: Agonist Potency (EC50) and Selectivity of uPSEM792

| Receptor | EC50 (nM) | Selectivity vs. PSAM4-GlyR | Agonist Activity | Reference |

| PSAM4-GlyR | 2.3 | - | Full Agonist | [6] |

| α4β2 nAChR | 520 | ~230-fold | Weak Partial Agonist (~10%) | [1][2][3][4][6] |

| α7-GlyR | >10,000 | >10,000-fold | No significant activity | [1][2][3][4] |

| α7-5HT3 | >10,000 | >10,000-fold | No significant activity | [1][2][3][4] |

| 5HT3-R | >10,000 | >10,000-fold | No significant activity | [1][2][3][4] |

Signaling Pathway and Mechanism of Action

Activation of the PSAM4-GlyR by uPSEM792 leads to the opening of the integrated chloride channel. In most mature neurons, this results in an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent neuronal silencing. However, in neurons with a high intracellular chloride concentration, activation can lead to chloride efflux and depolarization.[7][8]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity and efficacy of this compound.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of uPSEM792 for the PSAM4-GlyR.

1. PSAM4-GlyR Expression and Membrane Preparation:

-

Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used for their high transfection efficiency and robust protein expression.

-

Transfection: Transfect HEK-293 cells with a plasmid encoding the PSAM4-GlyR (e.g., Addgene plasmid #MK492109) using a suitable transfection reagent.

-

Harvesting and Homogenization: After 48 hours of expression, harvest the cells and resuspend them in an ice-cold binding buffer. Homogenize the cells using a Polytron homogenizer.

-

Membrane Isolation: Centrifuge the homogenate at 48,000 x g for 50 minutes at 4°C. The resulting pellet, containing the cell membranes, is washed and resuspended in the binding buffer.

2. Binding Assay Protocol:

-

Binding Buffer Composition: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]ASEM is a commonly used radioligand for competitive binding assays with PSAM4-GlyR.

-

Competitive Binding: In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of [3H]ASEM and a range of concentrations of this compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of uPSEM792 (the concentration that inhibits 50% of the specific binding of [3H]ASEM). Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the functional effects of uPSEM792 on neurons expressing PSAM4-GlyR.

1. Brain Slice Preparation:

-

Animal Model: Use transgenic mice expressing Cre recombinase in a specific neuronal population of interest.

-

Viral Injection: Stereotactically inject a Cre-dependent adeno-associated virus (AAV) encoding PSAM4-GlyR into the target brain region.

-

Slice Preparation: After allowing for viral expression (typically 3-4 weeks), anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Prepare acute brain slices (250-300 µm thick) using a vibratome.

2. Electrophysiology Recording:

-

Artificial Cerebrospinal Fluid (aCSF): A typical recording aCSF contains (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2 and 5% CO2.

-

Internal Solution: For whole-cell recordings, a typical internal solution contains (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP, with the pH adjusted to 7.3 with KOH.

-

Recording: Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF. Identify PSAM4-GlyR-expressing neurons (often co-expressing a fluorescent reporter).

-

Voltage-Clamp: To measure uPSEM792-induced currents, hold the neuron at a specific membrane potential (e.g., -70 mV) and apply uPSEM792 to the bath.

-

Current-Clamp: To assess the effect of uPSEM792 on neuronal excitability, record the resting membrane potential and inject depolarizing current steps to elicit action potentials before and after the application of uPSEM792.

3. Data Analysis:

-

Analyze the amplitude and kinetics of uPSEM792-induced currents in voltage-clamp recordings.

-

In current-clamp recordings, measure changes in resting membrane potential, input resistance, and the number of evoked action potentials.

Conclusion

This compound is a highly potent and selective agonist for the engineered PSAM4-GlyR ion channel. Its favorable pharmacological profile, characterized by sub-nanomolar affinity and high selectivity over native receptors, makes it an invaluable tool for the precise spatiotemporal control of neuronal activity. The detailed experimental protocols provided in this guide offer a foundation for the rigorous evaluation and application of this powerful chemogenetic system in neuroscience research and drug development.

References

- 1. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]

- 2. precisionary.com [precisionary.com]

- 3. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 5. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]

- 6. Preparation of Holding ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]

- 7. rsc.org [rsc.org]

- 8. sophion.com [sophion.com]

discovery and development of uPSEM792 hydrochloride

An In-Depth Technical Guide to uPSEM792 Hydrochloride: A Chemogenetic Tool for Neuronal Modulation

Introduction

This compound is a potent and selective agonist for the pharmacologically selective actuator module (PSAM) 4-Glycine Receptor (PSAM⁴-GlyR) and PSAM⁴-5-Hydroxytryptamine type 3 Receptor (PSAM⁴-5HT3).[1][2] As a key component of a chemogenetic system, uPSEM792 allows for precise temporal and spatial control of neuronal activity in preclinical research models, including rodents and non-human primates.[2][3] This ultrapotent pharmacologically selective effector molecule (uPSEM) retains the potency of varenicline for its target receptors but exhibits enhanced chemogenetic selectivity, making it a valuable tool for dissecting neural circuits and their role in behavior and disease.[1][2] This guide provides a comprehensive overview of the discovery, pharmacological profile, and experimental use of this compound for researchers and drug development professionals.

Pharmacological Profile and Mechanism of Action

uPSEM792 is an ultrapotent agonist for the engineered PSAM⁴-GlyR and PSAM⁴-5HT3 chimeric ion channels.[1] The PSAM⁴ ligand-binding domain is derived from a modified α7 nicotinic acetylcholine receptor (nAChR) that does not respond to endogenous ligands.[4] When coupled to the chloride-conducting pore of the glycine receptor (GlyR), activation by uPSEM792 leads to chloride influx and subsequent hyperpolarization, effectively silencing the neuron.[5] Conversely, when coupled to the cation-selective pore of the 5-HT3 receptor, its activation would lead to depolarization and neuronal activation.[5]

A key advantage of uPSEM792 is its high selectivity for the engineered PSAM⁴ receptors over native receptors.[1][2] It exhibits over 10,000-fold agonist selectivity for PSAM⁴-GlyR compared to α7-GlyR, α7-5HT3, and the native 5HT3 receptor.[1] While it retains some affinity for the α4β2 nAChR, it is 230-fold more selective for PSAM⁴-GlyR and acts as only a weak partial agonist at α4β2 nAChR.[1]

Signaling Pathway for Neuronal Silencing

Caption: uPSEM792 activation of PSAM⁴-GlyR leads to neuronal silencing.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity and Selectivity

| Target | Binding Affinity (Ki) | Notes |

| Primary Targets | ||

| PSAM⁴-GlyR | 0.7 nM[1][6], 2.62 nM[7] | High-affinity agonist. |

| PSAM⁴-5HT3 | <10 nM[1][2] | Potent agonist. |

| Off-Targets | ||

| α4β2 nAChR | 5.3 nM[7][8] | Weak partial agonist (~10%).[1] |

| α7 nAChR | Low affinity[7] | >10,000-fold selective for PSAM⁴-GlyR.[1][2] |

| 5HT3-R | >10,000-fold selectivity[1][2] | Highly selective. |

Table 2: Pharmacokinetic Parameters in Rhesus Monkeys

| Parameter | Subcutaneous (s.c.) Administration | Intravenous (i.v.) Administration |

| Dose | 0.87 mg/kg[3] | 0.87 mg/kg[3] |

| Cmax (Plasma) | ~2 µM[3] | Not specified, but higher than s.c.[3] |

| Tmax (CSF) | 120 min[3] | 60 min[3] |

| Cmax (CSF) | 356.26 nM (98.95 ng/mL)[3] | 405.76 nM (112.7 ng/mL)[3] |

| Brain Parenchyma Conc. (Microdialysis) | 150 - 254 nM[3] | Not applicable |

Table 3: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₅N₃O·HCl[1] |

| Molecular Weight | 277.75 g/mol [1] |

| Appearance | Yellow solid[2] |

| Solubility | Soluble to 100 mM in water.[1][2] |

| Purity | ≥98%[1] |

| CAS Number | 2341841-08-3[1] |

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay

This protocol is adapted from a study evaluating the binding of uPSEM792 to PSAM⁴-GlyR expressed in HEK-293 cells.[7][8]

Objective: To determine the binding affinity (Ki) of uPSEM792 for PSAM⁴-GlyR.

Materials:

-

HEK-293 cells transduced with PSAM⁴-GlyR.

-

Tris-HCl buffer (50 mM, pH 7.4).

-

CaCl₂ (8 mM).

-

[³H]ASEM (radioligand).

-

Unlabeled ASEM (for determining non-specific binding).

-

This compound (test compound).

-

Protease inhibitor cocktail.

-

96-well plate harvester.

-

Scintillation liquid.

-

Microplate scintillation counter.

Methodology:

-

Membrane Preparation: a. Harvest HEK-293 cells expressing PSAM⁴-GlyR 48 hours post-transduction.[8] b. Suspend cells in ice-cold Tris-HCl buffer with a protease inhibitor cocktail.[8] c. Homogenize the cell suspension using a Polytron homogenizer.[8] d. Centrifuge the homogenate at 48,000g for 50 minutes at 4°C.[8] e. Wash the resulting membrane pellet twice by resuspension and centrifugation.[8] f. Quantify protein concentration using the bicinchoninic acid (BCA) method.[8]

-

Binding Assay: a. Incubate cell membranes (50 µg protein/mL) in Tris-HCl buffer containing 8 mM CaCl₂.[7] b. Add a fixed concentration of [³H]ASEM (e.g., 2 nM).[7] c. Add increasing concentrations of uPSEM792 to compete with the radioligand. d. For non-specific binding, use a high concentration of unlabeled ASEM (e.g., 1 µM).[7] e. Incubate the mixture for 2 hours at room temperature.[7]

-

Separation and Counting: a. Rapidly filter the incubation mixture through a 96-well plate harvester to separate free and membrane-bound radioligand.[8] b. Wash the filters with ice-cold Tris-HCl buffer.[8] c. Add scintillation liquid to each well and incubate overnight.[8] d. Measure radioactivity using a microplate counter.[8]

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the uPSEM792 concentration. c. Determine the IC₅₀ value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow: In Vitro Binding Assay

Caption: Workflow for determining the binding affinity of uPSEM792.

Protocol 2: Preparation and Administration for In Vivo Studies

This protocol is based on pharmacokinetic studies in rhesus monkeys.[3]

Objective: To prepare this compound for systemic administration and to describe the administration procedure.

Materials:

-

This compound powder.

-

Sterile saline.

-

Sterile 0.22 µm filter.

Formulation:

-

Dissolve this compound in sterile saline to the desired concentration (e.g., 1.0 mg/mL).

-

Ensure the pH is neutral (pH 6-7).

-

Pass the solution through a 0.22 µm sterile filter prior to administration.[3]

Administration (Rhesus Monkeys):

-

Dosage: A dose of 0.87 mg/kg (correcting for the hydrochloride salt) has been used.[3]

-

Routes:

-

Subcutaneous (s.c.): Inject the sterile solution subcutaneously.

-

Intravenous (i.v.): Administer the sterile solution intravenously.

-

Note: For rodent studies, similar sterile preparation techniques are required. Dosages should be determined based on the specific experimental goals.

Synthesis Overview

The synthesis of uPSEM792 has been developed to allow for radiolabeling with Carbon-11 ([¹¹C]) for use in Positron Emission Tomography (PET) imaging. The radiosynthesis involves a [¹¹C]-methylation step. A protected precursor molecule is treated with [¹¹C]iodomethane, followed by a base deprotection step to yield [¹¹C]uPSEM792 in high radiochemical purity.[5][7] This enables non-invasive, in vivo visualization of PSAM⁴-GlyR expression.[7]

Preclinical Findings

Studies in rodents and non-human primates have demonstrated that uPSEM792 is a brain-penetrant molecule suitable for in vivo neuroscience research.[1][3]

-

Neuronal Silencing: In brain slices, uPSEM792 strongly suppresses the activity of cortical neurons expressing PSAM⁴-GlyR at low nanomolar concentrations (1-15 nM).[2]

-

Brain Penetrance: Following systemic administration in rhesus monkeys, uPSEM792 crosses the blood-brain barrier, achieving concentrations in the cerebrospinal fluid (CSF) and brain parenchyma sufficient to activate PSAM receptors.[3]

-

Pharmacokinetics: The compound demonstrates good bioavailability and relatively slow washout after both subcutaneous and intravenous administration in monkeys.[3]

-

Safety and Off-Target Effects: At effective doses in non-human primates, uPSEM792 did not produce significant effects on heart rate or sleep compared to vehicle controls.[3] It also showed negligible conversion to potential metabolites like varenicline or hydroxyvarenicline.[3]

-

Efflux Transporter Substrate: Despite some in vitro data suggesting it is not a P-glycoprotein substrate[2], in vivo studies in knockout mice indicate that uPSEM792 and its radiolabeled form are substrates for efflux transporters at the blood-brain barrier, which may contribute to low brain uptake in PET imaging studies.[5][6][7]

Selectivity Profile of uPSEM792

Caption: Logical relationship of uPSEM792's binding and activity profile.

Conclusion

This compound is a highly potent and selective chemogenetic tool that enables robust and specific control over genetically defined populations of neurons. Its ability to silence neuronal activity via the PSAM⁴-GlyR system, combined with its brain penetrance and favorable in vivo characteristics, makes it an indispensable molecule for functional studies of neural circuits in both health and disease. The detailed pharmacological and experimental data provided in this guide serve as a critical resource for researchers aiming to leverage the power of this advanced chemogenetic system.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]

- 3. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and preclinical evaluation of [11C]uPSEM792 for PSAM4-GlyR based chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis and preclinical evaluation of [11C]uPSEM792 for PSAM4-GlyR based chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

An In-depth Technical Guide to uPSEM792 Hydrochloride and Other PSEM Compounds for Chemogenetic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of uPSEM792 hydrochloride and other Pharmacologically Selective Effector Molecules (PSEMs), focusing on their application in chemogenetics. It details their mechanism of action, comparative pharmacology, and the experimental protocols for their characterization and use. This document is intended to serve as a core resource for researchers employing PSAM/PSEM technology for precise control of neuronal activity.

Introduction to PSAM/PSEM Technology

Chemogenetics offers a powerful approach to modulate the activity of specific cell populations in vivo. The PSAM/PSEM (Pharmacologically Selective Actuator Module/Pharmacologically Selective Effector Molecule) system is a key technology in this field. PSAMs are engineered ligand-gated ion channels, derived from receptors like the α7 nicotinic acetylcholine receptor (nAChR), that are insensitive to their endogenous ligands.[1][2] Instead, they are specifically activated by synthetic small molecules known as PSEMs.[1][2] This orthogonality allows for precise temporal and spatial control of neuronal function with minimal off-target effects.

Two widely used PSAMs are PSAM4-GlyR, which incorporates the glycine receptor ion pore to induce neuronal silencing via chloride influx, and PSAM4-5HT3, which includes the serotonin-3 receptor ion pore to cause neuronal activation through cation influx.[1][2][3][4] This guide focuses on this compound, an ultrapotent PSEM, and provides a comparative analysis with other relevant PSEM compounds.

This compound: An Ultrapotent PSEM

uPSEM792 is a quinoxalone derivative that acts as a potent agonist for PSAM4-based receptors.[3] It is valued for its high affinity and selectivity, making it a suitable candidate for in vivo applications in both rodents and non-human primates.[3][5]

Physicochemical Properties

This compound is a water-soluble compound, facilitating its use in various experimental settings.[6] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 277.75 g/mol | [5][6] |

| Formula | C₁₄H₁₅N₃O.HCl | [6] |

| Solubility | Soluble to 100 mM in water | [6] |

| Purity | ≥98% | [6] |

| CAS Number | 2341841-08-3 | [6] |

Comparative Pharmacology of PSEM Compounds

The efficacy and selectivity of a PSEM are critical for its utility in chemogenetic experiments. The following tables summarize the quantitative data for uPSEM792 and other key PSEM compounds, including uPSEM817 and the parent compound, varenicline.

Binding Affinities and Potency

This table presents the binding affinities (Ki) and potency (EC50) of various PSEMs for the engineered PSAM4 receptors and their selectivity over endogenous nAChRs.

| Compound | Target | Ki (nM) | EC50 (nM) | Selectivity vs. α4β2 nAChR | Reference |

| uPSEM792 | PSAM4-GlyR | 0.7 | 2.3 | 230-fold | [1][3][5][6] |

| PSAM4-5HT3 | <10 | - | >10,000-fold vs α7-5HT3, 5HT3-R | [6][7] | |

| α4β2 nAChR | 5.3 | 520 (weak partial agonist, ~10%) | - | [1][3][5][6] | |

| α7 nAChR | Low affinity | >10,000-fold selectivity for PSAM4-GlyR | - | [1][6] | |

| uPSEM817 | PSAM4-GlyR | - | 0.3 | >100-fold | [3][5] |

| α4β2 nAChR | - | IC50 > 3000 | - | [3] | |

| Varenicline | PSAM4-GlyR | Potent | - | - | [3][6] |

| α4β2 nAChR | - | - | Partial agonist | [3][5] |

Pharmacokinetics

The pharmacokinetic properties of PSEMs are crucial for designing in vivo experiments. The following table summarizes key pharmacokinetic parameters for uPSEM792 and uPSEM817 in rhesus monkeys.

| Compound | Administration Route | Dose (mg/kg) | Cmax (Plasma) | Tmax (Plasma) | Cmax (CSF) | Tmax (CSF) | Brain Penetrant | Reference |

| uPSEM792 | Subcutaneous (s.c.) | 0.87 | - | - | 98.95 ng/mL (356.26 nM) | 120 min | Yes | [5] |

| Intravenous (i.v.) | 0.87 | ~2 µM | - | 112.7 ng/mL (405.76 nM) | 60 min | Yes | [5] | |

| uPSEM817 | Subcutaneous (s.c.) | 0.064 | - | - | - | - | Yes | [5] |

| Intravenous (i.v.) | 0.064 | 28 nM | - | - | - | Yes | [5] |

Notably, neither uPSEM792 nor uPSEM817 are significant substrates for the P-glycoprotein efflux pump, which contributes to their good brain bioavailability.[3][5] However, in vivo studies with [11C]uPSEM792 suggest it is a substrate for efflux transporters, which may be due to the high sensitivity of the in vivo assay.[1]

Signaling Pathways

The activation of PSAM4-GlyR or PSAM4-5HT3 by a PSEM like uPSEM792 leads to direct modulation of neuronal membrane potential. The signaling is direct ion channel gating, rather than a complex second messenger cascade.

Caption: uPSEM792-mediated neuronal silencing via PSAM4-GlyR.

Caption: uPSEM792-mediated neuronal activation via PSAM4-5HT3.

Experimental Protocols

Detailed methodologies are essential for the successful application and replication of chemogenetic studies.

In Vitro Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a PSEM compound for the PSAM4-GlyR.

Objective: To measure the competitive displacement of a radiolabeled ligand from PSAM4-GlyR by a non-labeled PSEM.

Materials:

-

HEK-293 cells expressing PSAM4-GlyR

-

[3H]ASEM (radioligand)

-

uPSEM792 or other PSEM compounds

-

Tris-HCl buffer (50 mM, pH 7.4)

-

96-well plate harvester

-

Microscint-20 scintillation liquid

-

MicroBeta2 plate counter

Procedure:

-

Prepare cell membranes from HEK-293 cells expressing PSAM4-GlyR.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]ASEM and varying concentrations of the competitor PSEM (e.g., uPSEM792).

-

Incubate at room temperature to allow binding to reach equilibrium.

-

Separate free and membrane-bound radioligand by rapid filtration using a 96-well plate harvester.

-

Wash the filters with ice-cold Tris-HCl buffer.

-

Add Microscint-20 scintillation liquid to each well.

-

Incubate the plates overnight at room temperature.

-

Determine the radioactivity counts using a MicroBeta2 plate counter.

-

Calculate the Ki value using competitive binding analysis software (e.g., GraphPad Prism).[1]

In Vivo Microdialysis for Brain Pharmacokinetics

This protocol measures the concentration of a PSEM in the brain parenchyma over time.

Objective: To determine the brain bioavailability and time course of a PSEM compound after systemic administration.

Materials:

-

Animal model (e.g., rhesus monkey)

-

This compound

-

Sterile saline for formulation

-

Microdialysis probes

-

Surgical equipment for probe implantation

-

HPLC-MS/MS for sample analysis

Procedure:

-

Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., putamen).[5]

-

After recovery, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid.

-

Collect baseline dialysate samples.

-

Administer this compound systemically (e.g., subcutaneously or intravenously).[5]

-

Collect dialysate samples at regular intervals over a specified period (e.g., 48 hours).[5]

-

Analyze the concentration of uPSEM792 in the dialysate samples using a validated HPLC-MS/MS method.

-

Plot the concentration over time to determine pharmacokinetic parameters such as Cmax and Tmax.

Caption: Workflow for in vivo microdialysis experiment.

In Vivo Positron Emission Tomography (PET) Competition Study

This protocol assesses the in vivo target engagement of a PSEM.

Objective: To demonstrate that a non-radiolabeled PSEM can displace a radiolabeled tracer from PSAM4 receptors in the brain.

Materials:

-

Animal model transduced with PSAM4-GlyR

-

[18F]-ASEM (PET radioligand)

-

uPSEM792 or other PSEM compounds

-

PET scanner

Procedure:

-

Anesthetize the animal and position it in the PET scanner.

-

Perform a baseline PET scan after intravenous injection of [18F]-ASEM to visualize PSAM4-GlyR expression.

-

On a separate occasion, pre-treat the animal with a competing PSEM (e.g., uPSEM792 at 1 mg/kg, intraperitoneally).[3]

-

After a suitable pre-treatment time, inject [18F]-ASEM and perform a second PET scan.

-

Compare the radioligand binding in the baseline and competition scans to determine the degree of receptor occupancy by the PSEM.[3]

Caption: Workflow for a PET competition study.

Conclusion

This compound is a highly potent and selective agonist for the PSAM4 chemogenetic system. Its favorable pharmacokinetic profile, including good brain penetrance, makes it an excellent tool for in vivo studies in both small and large animal models.[5] When compared to other PSEMs, uPSEM792 offers sub-nanomolar affinity for PSAM4-GlyR and high selectivity over endogenous receptors, although its weak partial agonism at α4β2 nAChRs should be considered in experimental design.[3][5][6] The detailed protocols and comparative data provided in this guide are intended to facilitate the effective use of uPSEM792 and other PSEM compounds in advancing neuroscience research and potential therapeutic applications.[3]

References

- 1. d-nb.info [d-nb.info]

- 2. Synthesis and preclinical evaluation of [11C]uPSEM792 for PSAM4-GlyR based chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PSEMs | Chemogenetics | Tocris Bioscience [tocris.com]

- 5. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uPSEM 792 hydrochloride | PSEMs | Tocris Bioscience [tocris.com]

- 7. This compound | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]

An In-depth Technical Guide to the PSAM/PSEM Chemogenetic System

For Researchers, Scientists, and Drug Development Professionals

The ability to selectively control the activity of specific cell populations has revolutionized neuroscience and holds immense promise for therapeutic interventions. Chemogenetics, a technique that utilizes engineered receptors and their specific, otherwise inert ligands, offers a powerful approach for non-invasive and reversible modulation of cellular function. Among the various chemogenetic tools available, the Pharmacologically Selective Actuator Module (PSAM) and Pharmacologically Selective Effector Molecule (PSEM) system stands out for its direct control over ion channel conductance, providing rapid and robust manipulation of neuronal activity. This technical guide provides a comprehensive overview of the PSAM/PSEM system, including its core principles, quantitative data, detailed experimental protocols, and key signaling pathways and workflows.

Core Principles of the PSAM/PSEM System

The PSAM/PSEM system is a modular chemogenetic platform centered around engineered ligand-gated ion channels (LGICs).[1][2] The core components are:

-

Pharmacologically Selective Actuator Module (PSAM): This is the engineered receptor. It is a chimeric protein consisting of a modified ligand-binding domain (LBD) from the α7 nicotinic acetylcholine receptor (nAChR) fused to the ion pore domain (IPD) of another LGIC.[3][4][5] The α7 nAChR LBD is mutated to eliminate its affinity for the endogenous ligand, acetylcholine (ACh), while introducing high affinity for a synthetic ligand (PSEM).[2]

-

Pharmacologically Selective Effector Molecule (PSEM): This is the synthetic, otherwise inert, small molecule agonist that specifically binds to and activates the PSAM.[2]

The modularity of this system allows for the creation of chimeric channels with different functionalities by combining a specific PSAM with various IPDs.[1] This enables either neuronal activation or inhibition depending on the ion selectivity of the chosen pore domain.[1][5]

-

Activation: Fusing a PSAM to a cation-selective IPD, such as that from the serotonin 3 receptor (5-HT3), results in a channel that, upon PSEM binding, allows the influx of positive ions (e.g., Na+, K+), leading to membrane depolarization and neuronal firing.[1][6]

-

Inhibition: Conversely, coupling a PSAM with an anion-selective IPD, like that from the glycine receptor (GlyR), creates a channel that permits the influx of chloride ions (Cl-).[1][6] This leads to membrane hyperpolarization or shunting inhibition, effectively silencing neuronal activity.[1]

A significant advancement in the PSAM/PSEM technology is the development of the PSAM4 generation. These receptors were engineered to be highly sensitive to the clinically approved smoking cessation drug, varenicline , and its derivatives, known as ultrapotent PSEMs (uPSEMs) .[5][7] This development opens avenues for translational research and potential clinical applications.[1]

Quantitative Data

The efficacy and selectivity of the PSAM/PSEM system are defined by the binding affinities and potencies of the PSEMs for their cognate PSAMs, as well as their off-target effects. The following tables summarize key quantitative data for some of the most widely used uPSEMs.

| Ligand | Receptor | Ki (nM) | Reference(s) |

| uPSEM792 | PSAM4-GlyR | 0.7 ± 0.1 | [8][9] |

| uPSEM817 | PSAM4-GlyR | 0.15 ± 0.02 | [8] |

Table 1: Ligand Binding Affinities (Ki) for PSAM4-GlyR.

| Ligand | Receptor | EC50 (nM) | Reference(s) |

| uPSEM792 | PSAM4-5HT3 | <10 | [9] |

| uPSEM817 | PSAM4-5HT3 | 0.5 | |

| uPSEM792 | PSAM4-GlyR | 2.3 | [1] |

| uPSEM817 | PSAM4-GlyR | 0.3 ± 0.4 | [1][8] |

| Varenicline | PSAM4-5HT3 | 4 ± 2 | [1] |

Table 2: Ligand Potency (EC50) for PSAM4 Receptors.

| Ligand | Assay | Lowest Effective Dose (LED) (mg/kg) | Reference(s) |

| uPSEM792 | SNr contralateral rotation (mice) | 1 | [1] |

| uPSEM793 | SNr contralateral rotation (mice) | 0.03 | [1] |

| uPSEM817 | SNr contralateral rotation (mice) | 0.1 | |

| Varenicline | SNr contralateral rotation (mice) | 0.1 | [1] |

Table 3: In Vivo Efficacy of PSEMs.

| Ligand | Brain Penetrance Metric | Value | Reference(s) |

| uPSEM792 | Peak CSF Concentration (s.c. in rhesus) | 356.26 nM | [1] |

| uPSEM817 | Peak CSF Concentration (s.c. in rhesus) | 6.4 nM | [1] |

| uPSEM792 | Brain Parenchyma Concentration (s.c. in rhesus) | ~150-250 nM | [1] |

| uPSEM817 | Brain Parenchyma Concentration (s.c. in rhesus) | ~19-50 nM | [1] |

Table 4: Brain Penetrance of uPSEMs in Non-Human Primates.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and implementing the PSAM/PSEM system. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Detailed Experimental Methodologies

Successful implementation of the PSAM/PSEM system relies on precise and well-executed experimental protocols. This section provides an overview of key methodologies.

Vector Production and Delivery

AAV Vector Production: Adeno-associated viruses (AAVs) are the most common vehicle for delivering PSAM constructs into the brain due to their low immunogenicity and stable, long-term expression.[5][7][10]

-

Plasmid Preparation: High-quality, endotoxin-free plasmid DNA is essential. This includes the AAV vector plasmid containing the PSAM construct under a cell-type-specific promoter (e.g., CaMKIIa for excitatory neurons), a helper plasmid, and a plasmid encoding the AAV serotype-specific capsid proteins.[11][12]

-

Cell Culture and Transfection: HEK293T cells are typically used for AAV production. Cells are cultured to a specific confluency before being co-transfected with the three plasmids using methods like calcium phosphate precipitation or polyethyleneimine (PEI) transfection.[11][12]

-

Harvesting and Purification: Virus is harvested from the cells and the supernatant after a set incubation period. Purification is a critical step to remove cellular debris and empty capsids and is often achieved through iodixanol gradient ultracentrifugation or other chromatography-based methods.[10][11]

-

Titer Determination: The genomic titer of the purified AAV is determined using quantitative PCR (qPCR) to ensure accurate and reproducible dosing for in vivo experiments.[11]

Stereotaxic Injection: For targeted expression in specific brain regions of adult animals.[10][13][14][15]

-

Anesthesia and Analgesia: The animal is anesthetized with isoflurane and administered analgesics.[10][16] The head is shaved and sterilized.[10]

-

Stereotaxic Alignment: The animal is placed in a stereotaxic frame, and the skull is leveled.[10][14]

-

Craniotomy: A small burr hole is drilled over the target brain region using stereotaxic coordinates from a brain atlas.[13][15]

-

Viral Infusion: A microinjection needle is slowly lowered to the target depth. The AAV solution is infused at a slow, controlled rate (e.g., 100 nL/min) to prevent tissue damage. The needle is left in place for a few minutes post-injection to allow for diffusion before being slowly withdrawn.[13][15]

-

Post-operative Care: The incision is sutured, and the animal is monitored during recovery.[10][13]

In Utero Electroporation: For labeling and manipulating neuronal populations during development.[4][17][18][19]

-

Anesthesia and Surgical Preparation: A timed-pregnant mouse is anesthetized, and the uterine horns are externalized.[4][17]

-

Plasmid Injection: A solution containing the PSAM plasmid and a fluorescent reporter is injected into the lateral ventricle of the embryonic brains.[4][17]

-

Electroporation: Tweezer-like electrodes are placed across the embryonic head, and a series of electrical pulses are delivered to drive the negatively charged DNA into the progenitor cells lining the ventricle.[4][17][19]

-

Post-operative Care: The uterine horns are returned to the abdominal cavity, the incision is sutured, and the dam is allowed to recover.[4][17]

In Vitro and Ex Vivo Characterization

Organotypic Slice Cultures: This technique allows for the study of PSAM/PSEM function in a preparation that maintains some of the brain's local circuitry.[20][21][22][23][24]

-

Slice Preparation: Brains from early postnatal rodents are rapidly dissected and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[22][23][24] Slices of a desired thickness (e.g., 300-400 µm) are cut using a vibratome.[22]

-

Culturing: Slices are placed on semi-permeable membrane inserts in a culture medium and maintained in an incubator.[20][21][22]

-

Transduction: PSAM expression can be achieved by adding AAV to the culture medium.[21]

-

Experimentation: After a period of incubation to allow for viral expression, slices can be used for electrophysiology or imaging experiments.[21]

Whole-Cell Patch-Clamp Electrophysiology: To directly measure the effects of PSAM activation on neuronal membrane properties.[6][25][26][27][28]

-

Slice Preparation and Recording Setup: Acute brain slices are prepared from animals previously injected with AAV-PSAM. Slices are maintained in oxygenated aCSF. The recording rig consists of a microscope, micromanipulator, amplifier, and data acquisition system.[25][28]

-

Pipette Preparation and Sealing: A glass micropipette with a specific resistance is filled with an internal solution and carefully guided to the membrane of a PSAM-expressing neuron. A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.[6][25][28]

-

Whole-Cell Configuration: The membrane patch is ruptured by applying gentle suction, allowing for electrical access to the entire cell.[6][25]

-

Recording: In voltage-clamp mode, the membrane potential is held constant, and the currents flowing through the activated PSAM channels are measured. In current-clamp mode, the membrane potential is recorded to observe depolarization or hyperpolarization and changes in action potential firing in response to PSEM application.[25][27]

Calcium Imaging: To visualize the activity of large populations of neurons expressing PSAMs.[29][30][31][32][33]

-

Indicator Expression: Animals are co-injected with AAVs encoding both the PSAM and a genetically encoded calcium indicator (GECI) like GCaMP.[32]

-

Imaging Preparation: This can be performed in acute brain slices, organotypic cultures, or in vivo in awake, behaving animals through a chronically implanted cranial window.[29][32]

-

Image Acquisition: A fluorescence microscope is used to excite the GECI and capture the changes in fluorescence that correspond to changes in intracellular calcium and, by proxy, neuronal activity.[29][33]

-

Data Analysis: The fluorescence traces from individual neurons are extracted and analyzed to determine the effects of PSEM administration on neuronal and network activity.[29]

In Vivo Behavioral Assays

Open Field Test: To assess general locomotor activity and anxiety-like behavior.[5][34]

-

Apparatus: A square arena with walls to prevent escape.[5]

-

Procedure: The animal is placed in the center of the arena and allowed to explore freely for a set period.[34] Behavior is recorded by an overhead camera.

-

Parameters Measured: Total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[34] Changes in these parameters after PSEM administration can indicate effects on locomotion or anxiety.

Elevated Plus Maze: A widely used assay for anxiety-like behavior in rodents.[2][35][36][37][38]

-

Apparatus: A plus-shaped maze raised off the ground with two open arms and two enclosed arms.[2][38]

-

Procedure: The animal is placed in the center of the maze and allowed to explore for a set time.[2][35]

-

Parameters Measured: The number of entries into and the time spent in the open versus the closed arms. A preference for the closed arms is indicative of anxiety-like behavior. Anxiolytic effects of PSAM manipulation would be reflected by increased exploration of the open arms.[2][35]

Conclusion

The PSAM/PSEM chemogenetic system offers a robust and versatile platform for the precise control of neuronal activity. Its direct action on ion channels provides rapid and reliable modulation of cellular function, making it an invaluable tool for dissecting neural circuits and exploring the cellular basis of behavior. The development of the PSAM4 generation and ultrapotent, brain-penetrant PSEMs has further expanded the utility of this system, paving the way for more sophisticated preclinical studies and potential therapeutic applications. By understanding the core principles, quantitative parameters, and detailed methodologies outlined in this guide, researchers can effectively harness the power of the PSAM/PSEM system to advance our understanding of the nervous system in health and disease.

References

- 1. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for behavioral tests using chemogenetically manipulated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Utero Cortical Electroporation of Plasmids in the Mouse Embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MPD: JaxCC1: project protocol [phenome.jax.org]

- 6. researchgate.net [researchgate.net]

- 7. addgene.org [addgene.org]

- 8. researchgate.net [researchgate.net]

- 9. targetmol.cn [targetmol.cn]

- 10. Stereotaxic Adeno-associated Virus Injection and Cannula Implantation in the Dorsal Raphe Nucleus of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Individual AAV production and purification [protocols.io]

- 13. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]

- 14. researchgate.net [researchgate.net]

- 15. protocols.io [protocols.io]

- 16. AAV Injection and Tissue Preparation [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. In Utero Cortical Electroporation of Plasmids in the Mouse Embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mouse in Utero Electroporation: Controlled Spatiotemporal Gene Transfection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preparation of organotypic hippocampal slice cultures for long-term live imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 22. Preparation of organotypic hippocampal slice cultures: interface method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Preparation of organotypic brain slice cultures for the study of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. protocols.io [protocols.io]

- 25. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 26. Whole Cell Patch Clamp Protocol [protocols.io]

- 27. docs.axolbio.com [docs.axolbio.com]

- 28. Patch Clamp Protocol [labome.com]

- 29. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 31. protocols.io [protocols.io]

- 32. Long-term calcium imaging reveals functional development in hiPSC-derived cultures comparable to human but not rat primary cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 33. youtube.com [youtube.com]

- 34. anilocus.com [anilocus.com]

- 35. Elevated plus maze protocol [protocols.io]

- 36. researchgate.net [researchgate.net]

- 37. scispace.com [scispace.com]

- 38. mmpc.org [mmpc.org]

uPSEM792 Hydrochloride for In Vivo Neuronal Silencing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of uPSEM792 hydrochloride, an ultrapotent and selective chemogenetic actuator for in vivo neuronal silencing. We delve into its mechanism of action, pharmacokinetic profile, and detailed experimental protocols, presenting quantitative data in structured tables and visualizing key concepts with diagrams to facilitate understanding and application in neuroscience research.

Core Concepts: Mechanism of Action

This compound is a pharmacologically selective effector molecule (PSEM) that potently and selectively activates engineered ion channels known as Pharmacologically Selective Actuator Modules (PSAMs). Specifically, for neuronal silencing, uPSEM792 targets the PSAM⁴-GlyR, a chimeric receptor constructed from a mutated α7 nicotinic acetylcholine receptor ligand-binding domain fused to the chloride-permeable pore of the glycine receptor.

Activation of PSAM⁴-GlyR by uPSEM792 leads to an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, effectively silencing the neuron's activity.[1][2] The high selectivity of uPSEM792 for the engineered PSAM⁴-GlyR over endogenous receptors minimizes off-target effects, a crucial feature for precise in vivo studies.[3][4]

Figure 1: Signaling pathway for uPSEM792-mediated neuronal silencing.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its binding affinity, selectivity, and pharmacokinetic parameters.

Table 1: Receptor Binding Affinity and Selectivity

| Target Receptor | Binding Affinity (Ki) | Selectivity over Endogenous Receptors | Reference |

| PSAM⁴-GlyR | 0.7 nM | >10,000-fold over α7-GlyR, α7-5HT3R, and 5-HT3R | [3][4] |

| PSAM⁴-5HT3 | <10 nM | 230-fold over α4β2 nAChR | [3][4] |

| α4β2 nAChR | Weak partial agonist (~10%) | - | [4] |

Table 2: Pharmacokinetic Parameters in Rhesus Monkeys (Dose: 0.87 mg/kg)

| Administration Route | Tmax | Cmax | AUC | Reference |

| Subcutaneous (s.c.) | 15 min | 390.4 ng/mL | 133.24 ng/(mL·h) | [5] |

| Intravenous (i.v.) | - | 557 ng/mL | 114.48 ng/(mL·h) | [5] |

Experimental Protocols

This section outlines the methodologies for key experiments involving this compound for in vivo neuronal silencing.

Viral Vector Delivery of PSAM⁴-GlyR

To sensitize specific neuronal populations to uPSEM792, the PSAM⁴-GlyR construct must be expressed in the target cells. This is typically achieved via stereotactic injection of an adeno-associated virus (AAV) vector carrying the PSAM⁴-GlyR gene under a cell-type-specific promoter.

Protocol:

-

Animal Surgery: Anesthetize the animal (e.g., mouse) and place it in a stereotactic frame.

-

Craniotomy: Create a small burr hole in the skull above the target brain region.

-

Virus Injection: Using a microinjection syringe, slowly infuse the AAV encoding PSAM⁴-GlyR (e.g., rAAV1-CamkII::PSAM⁴-GlyR-IRES-EGFP) into the target area.[6]

-

Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics. Allow several weeks for viral expression to reach optimal levels before behavioral experiments.

Figure 2: Workflow for viral delivery of PSAM⁴-GlyR.

Preparation and Administration of this compound

This compound is water-soluble, simplifying its preparation for in vivo use.[3][4]

Protocol:

-

Reconstitution: Dissolve this compound in sterile saline or water to the desired stock concentration (e.g., up to 100 mM).[4] For long-term storage of stock solutions, it is recommended to store aliquots at -20°C for up to one month or -80°C for up to six months.[7]

-

Dilution: On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration for injection.

-

Administration: Administer the uPSEM792 solution to the animal via the desired route, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[5][6] Dosages in mice have been reported in the range of 1-3 mg/kg, while studies in rhesus monkeys have used 0.87 mg/kg.[5][6]

In Vivo Neuronal Silencing and Monitoring

The efficacy of uPSEM792-mediated neuronal silencing can be assessed using various techniques, such as in vivo calcium imaging or electrophysiology, in conjunction with behavioral assays.

Protocol Example: Two-Photon Calcium Imaging in Head-Fixed Mice

-

Animal Preparation: Use a transgenic mouse expressing a calcium indicator (e.g., Thy1::GCaMP6f) that has been previously injected with the AAV-PSAM⁴-GlyR vector in the brain region of interest (e.g., hippocampus).[6]

-

Head-Fixation: Acclimate the head-fixed mouse to the experimental setup (e.g., a treadmill).[6]

-

Baseline Imaging: Record baseline neuronal activity (calcium dynamics) using a two-photon microscope before administration of uPSEM792.[6]

-

uPSEM792 Administration: Inject the prepared uPSEM792 solution (e.g., 3 mg/kg, i.p.).[6]

-

Post-injection Imaging: Continue to record neuronal activity to observe the silencing effect in the neurons expressing PSAM⁴-GlyR.[6]

-

Data Analysis: Compare the neuronal activity before and after uPSEM792 administration to quantify the degree of silencing.

Figure 3: Experimental workflow for in vivo neuronal silencing with calcium imaging.

Safety and Off-Target Considerations

-

Tolerability: In rhesus monkeys, uPSEM792 was reported to be well-tolerated at a dose of 0.87 mg/kg, with no significant effects on heart rate or sleep observed.[5]

-

Metabolism: Studies in rhesus monkeys did not detect metabolism of uPSEM792 to varenicline.[5]

-

P-glycoprotein Pump: uPSEM792 is not a substrate for the P-glycoprotein efflux pump, which contributes to its good brain penetrance.[3][4]

-

Potential for Excitation: It is important to note that in certain neuronal types with a depolarized chloride reversal potential, activation of a chloride conductance can be excitatory rather than inhibitory.[2][8] Therefore, validation of the inhibitory effect of PSAM⁴-GlyR activation in the specific cell type of interest is recommended.[8]

This guide provides a comprehensive overview of this compound for in vivo neuronal silencing. By leveraging its high potency, selectivity, and favorable pharmacokinetic properties, researchers can achieve precise temporal control over neuronal activity to dissect the function of neural circuits and their role in behavior.

References

- 1. Synthesis and preclinical evaluation of [11C]uPSEM792 for PSAM4-GlyR based chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]

- 4. uPSEM 792 hydrochloride | PSEMs | Tocris Bioscience [tocris.com]

- 5. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]

An In-depth Technical Guide on the Core Principles of uPSEM792 Hydrochloride Action

Introduction: uPSEM792 hydrochloride is an ultrapotent, brain-penetrant chemogenetic agonist designed for the precise control of neural activity in preclinical research models. It operates on the principle of Pharmacologically Selective Actuator Modules (PSAMs), which are engineered chimeric ion channels that are activated by specific Pharmacologically Selective Effector Molecules (PSEMs). uPSEM792 serves as a highly selective PSEM, enabling researchers to remotely and specifically modulate the function of neurons that have been genetically targeted to express the corresponding PSAM receptor.

Core Principle of Action: The PSAM/PSEM System

The mechanism of this compound is rooted in a powerful chemogenetic strategy that pairs an engineered receptor with an exogenous small molecule agonist. This system is designed to be inert in the absence of its specific ligand and to have no effect on endogenous biological pathways.

-

The Actuator (PSAM): The system's receptor, PSAM (Pharmacologically Selective Actuator Module), is a chimeric protein. It is constructed by fusing a modified ligand-binding domain (LBD) from one receptor to the ion pore domain (IPD) of another. A common variant is PSAM4, which utilizes a mutated LBD from the α7 nicotinic acetylcholine receptor (nAChR). This LBD is specifically engineered to lose its affinity for the native ligand (acetylcholine) and gain high affinity for a synthetic ligand (a PSEM, like uPSEM792).

-

The Effector (uPSEM792): uPSEM792 is the "ultrapotent" PSEM, or the key, that selectively binds to the engineered PSAM4 LBD.

-

The Action (Ion Channel Gating): When uPSEM792 binds to the PSAM4 LBD, it induces a conformational change that opens the fused ion pore domain. The resulting physiological effect depends entirely on the nature of the IPD. The most common applications involve:

-

Neuronal Silencing: Using the IPD from an inhibitory channel like the glycine receptor (GlyR). The resulting channel, PSAM4-GlyR , is a ligand-gated chloride (Cl⁻) channel. Activation by uPSEM792 leads to an influx of Cl⁻, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing.

-

Neuronal Activation: Using the IPD from an excitatory channel like the 5-hydroxytryptamine type 3 receptor (5-HT3R). The PSAM4-5HT3 chimera functions as a non-selective cation channel. Activation by uPSEM792 would permit the influx of sodium (Na⁺) and calcium (Ca²⁺) ions, leading to depolarization and neuronal excitation.

-

The primary advantage of this system is its orthogonality; uPSEM792 has exceptionally high selectivity for the engineered PSAM4 receptor over native receptors, ensuring that its effects are restricted only to the genetically modified cells.[1]

Signaling Pathway for Neuronal Inhibition

The binding of uPSEM792 to the PSAM4-GlyR receptor initiates a direct signaling event to silence neuronal activity. This does not involve a complex second messenger cascade but rather a direct gating of ion flow.

Caption: Signaling pathway of uPSEM792 at the PSAM4-GlyR chimeric receptor.

Quantitative Data: Binding Affinity and Selectivity

This compound is characterized by its sub-nanomolar affinity for PSAM4-based receptors and its remarkable selectivity over endogenous receptors. This high degree of selectivity is critical for its utility in targeted chemogenetic applications.

| Parameter | Receptor/Channel | Value | Reference |

| Binding Affinity (Ki) | PSAM4-GlyR | 0.7 nM | [1][2][3] |

| PSAM4-5HT3 | <10 nM | [1] | |

| Potency (EC50) | PSAM4-GlyR | 2.3 nM | [3][4] |

| PSAM4-5HT3 | 1.6 nM | [3] | |

| Agonist Selectivity | PSAM4-GlyR vs. α7-GlyR, α7-5HT3R, 5-HT3R | >10,000-fold | [1][3] |

| PSAM4-GlyR vs. α4β2 nAChR | >230-fold | [1][3] | |

| Off-Target Activity | α4β2 nAChR | Weak partial agonist (~10% activity) |

Experimental Protocols

This protocol is used to determine the binding affinity (Ki) of uPSEM792 for the PSAM4-GlyR receptor by measuring how effectively it competes with a known radioligand.[5][6]

1. Membrane Preparation:

-

Transfect HEK-293 cells with a vector encoding the PSAM4-GlyR protein.

-

After 48 hours, harvest the cells and suspend them in a Tris-HCl buffer (50 mM, pH 7.4) containing a protease inhibitor cocktail.

-

Disrupt the cells using a Polytron homogenizer.

-

Isolate the cell membrane fraction by centrifuging the homogenate at 48,000g for 50 minutes at 4°C. Wash the resulting pellet twice under the same conditions.

-

Quantify the protein concentration in the final membrane suspension using a bicinchoninic acid (BCA) assay.

2. Binding Reaction:

-

In a 96-well plate, incubate the membrane suspension (final concentration ~50 µg protein/mL) in Tris-HCl buffer (50 mM, pH 7.4) with 8 mM CaCl₂.

-

Add a constant concentration of a suitable radioligand, such as [³H]ASEM (e.g., 2 nM).

-

Add increasing concentrations of the competitor ligand, this compound.

-

For determining non-specific binding, use a high concentration of a non-radioactive ligand (e.g., 1 µM ASEM) in separate wells.

-

Incubate the mixture for 2 hours at room temperature.

3. Separation and Counting:

-

Rapidly separate the free and membrane-bound radioligand by filtering the reaction mixture through a 96-well filter plate harvester.

-

Wash each well with ice-cold Tris-HCl buffer to remove unbound radioligand.

-

Add a scintillation liquid (e.g., Microscint-20) to each well of the dried filter plate.

-

After overnight incubation, measure the radioactivity in a microplate scintillation counter.

4. Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the uPSEM792 concentration.

-

Fit the data to a one-site competition curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a competitive radioligand binding assay.

This protocol outlines the chemical synthesis of a radiolabeled version of uPSEM792 for use in Positron Emission Tomography (PET) studies to visualize receptor distribution and occupancy in vivo.[5][6]

1. Precursor Preparation:

-

Prepare a precursor molecule (desmethyl-uPSEM792, compound 2 in the cited literature) suitable for radiolabeling with [¹¹C]iodomethane or [¹¹C]methyl iodide.

2. ¹¹C-Methylation Reaction:

-

In a septum-sealed vial, combine the precursor molecule (e.g., 3.5 µmol) with potassium carbonate (K₂CO₃, 14 µmol) and kryptofix 2.2.2 (K₂.₂.₂, 21 µmol) in dimethylformamide (DMF, 400 µL).

-

Introduce cyclotron-produced [¹¹C]iodomethane into the reaction vial.

-

Heat the mixture at 80°C for 5 minutes.

3. Deprotection and Purification:

-

Inject aqueous sodium hydroxide (2 M, 200 µL) into the reaction mixture and heat at 80°C for an additional 2 minutes to perform deprotection.

-

Quench and dilute the reaction with 0.1% aqueous trifluoroacetic acid.

-

Isolate the final product, [¹¹C]uPSEM792, using single-pass reversed-phase High-Performance Liquid Chromatography (HPLC).

4. Formulation for Injection:

-

Collect the HPLC fraction containing [¹¹C]uPSEM792.

-

Reconstitute the product in a sterile, injectable solution (e.g., 0.9% saline containing ~9% ethanol and ascorbic acid to prevent radiolysis).

-

Pass the final solution through a sterile filter (0.2 µm) into a sterile vial for in vivo administration.

-

Perform quality control to determine radiochemical purity and molar radioactivity via analytical HPLC.

Properties and Considerations:

-

Brain Penetrance: uPSEM792 is designed to be brain-penetrant, allowing it to be administered systemically to act on PSAM-expressing neurons in the central nervous system.

-

Efflux Transporter Interaction: Some evidence suggests uPSEM792 is a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which may affect its brain concentration.[2][6] However, other reports state it does not act as a P-gp substrate.[1] This potential discrepancy may depend on the experimental model and warrants consideration during study design.

References

- 1. This compound | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound ≥98% (HPLC) | 2341841-08-3 [sigmaaldrich.com]

- 4. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Synthesis and preclinical evaluation of [11C]uPSEM792 for PSAM4-GlyR based chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of uPSEM792 Hydrochloride for Injection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of uPSEM792 hydrochloride for injection, intended for preclinical research applications. This compound is a potent and selective agonist for the pharmacologically selective actuator module (PSAM)4-Glycine Receptor (GlyR) and PSAM4-5-HT3 receptor, engineered chimeric ligand-gated ion channels used in chemogenetics to selectively silence neuronal activity.[1][2][3] Proper preparation of this compound is critical for ensuring its solubility, stability, and biological activity in both in vitro and in vivo experimental settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and final formulations.

| Property | Value | Source |

| Molecular Weight | 277.75 g/mol | [1][2] |

| Formula | C₁₄H₁₅N₃O·HCl | [1] |

| Appearance | White to light yellow/beige solid powder | [4] |

| Purity | ≥98% (by HPLC) | [1] |

| Storage | Store at -20°C, desiccated | [1] |

Solubility Specifications

This compound exhibits good solubility in aqueous solutions, which is a significant advantage for a chemogenetic tool intended for systemic administration. Table 2 provides solubility data in common laboratory solvents.

| Solvent | Maximum Concentration | Notes | Source |

| Water | 100 mM (27.77 mg/mL) | Readily soluble | [1][2][5] |

| DMSO | 2 mg/mL | Clear solution | |

| In Vivo Formulation 1 | ≥ 9.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [6] |

| In Vivo Formulation 2 | ≥ 9.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [6] |

| In Vivo Formulation 3 | ≥ 9.5 mg/mL | 10% DMSO, 90% Corn Oil | [6] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution

This protocol is suitable for the preparation of a concentrated stock solution of this compound that can be further diluted for various in vitro and in vivo applications.

Materials:

-

This compound powder

-

Sterile, nuclease-free water

-

Vortex mixer

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

-

Weigh the desired amount of this compound powder using an analytical balance.

-

Add the appropriate volume of sterile water to achieve the desired concentration (e.g., for a 100 mM stock solution, add 36.00 µL of water per 1 mg of powder).[4]

-

Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[6]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2][4]

Protocol 2: Formulation for Intravenous Injection in Rodents

This protocol provides a method for preparing this compound in a vehicle suitable for intravenous administration in small animal models.

Materials:

-

This compound aqueous stock solution (from Protocol 1)

-

Sterile saline (0.9% NaCl)

-

Sterile, pyrogen-free vials

-

0.22 µm sterile syringe filter

Procedure:

-

Thaw a vial of the this compound stock solution at room temperature.

-

In a sterile vial, dilute the stock solution with sterile saline to the final desired concentration for injection. The final concentration will depend on the desired dosage and the injection volume.

-

Gently mix the solution by inversion.

-

Draw the solution into a sterile syringe.

-

Pass the solution through a 0.22 µm sterile syringe filter into a new sterile vial or directly into the injection syringe. This step is crucial for ensuring the sterility of the final injection solution.

-

The prepared solution should be used on the same day.[2]

Protocol 3: Formulation for Intravenous Injection in Non-Human Primates

This protocol is adapted from a study involving the characterization of uPSEM792 in rhesus monkeys and is suitable for larger animal models.[7]

Materials:

-

This compound powder

-

Sterile saline (0.9% NaCl)

-

Sterile solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment

-

Sterile, pyrogen-free vials

-

0.22 µm sterile syringe filter

-

pH meter

Procedure:

-

Dissolve the this compound powder in sterile saline.

-

If necessary, acidify the solution to pH 4-5 with sterile HCl to aid dissolution.

-

Adjust the pH back to a neutral range (pH 6-7) with a sterile NaOH solution.

-

Bring the solution to the final desired volume with sterile saline.

-

Sterilize the final solution by passing it through a 0.22 µm sterile filter.

-

The administered dose in the cited study was 0.87 mg/kg (1.0 mg/kg before correction for the chloride counterion).[7]

Mandatory Visualizations

Signaling Pathway of this compound